Morpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives. Morpholines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms, with a characteristic piperidine-like structure. Morpholine-2-carboxylic acid features a carboxylic acid functional group at the second carbon position, making it an important compound in various chemical syntheses and applications.
Morpholine-2-carboxylic acid is classified as:
Several methods have been developed for synthesizing morpholine-2-carboxylic acid. A notable synthesis involves the reaction of epichlorohydrin with amines to form morpholine derivatives, followed by carboxylation to introduce the carboxylic acid group .
Morpholine-2-carboxylic acid has a distinct molecular structure characterized by:
Morpholine-2-carboxylic acid participates in various chemical reactions, including:
The mechanism of action for morpholine-2-carboxylic acid typically involves its role as a nucleophile in various organic reactions. Its nitrogen atom can participate in nucleophilic attacks, while the carboxylic group can act as a leaving group under specific conditions.
In reactions where it acts as a nucleophile:
Morpholine-2-carboxylic acid has several scientific uses, including:
The stereoselective construction of morpholine-2-carboxylic acid derivatives employs enzymatic and chemical resolution techniques as predominant strategies. Enzymatic kinetic resolution of racemic precursors demonstrates exceptional selectivity, with lipase-catalyzed hydrolysis effectively separating enantiomers. A landmark approach utilized Candida antarctica lipase B (CAL-B) to resolve racemic n-butyl 4-benzylmorpholine-2-carboxylate, achieving enantiomeric excess (ee) values >98% for both (R)- and (S)-enantiomers through differential ester hydrolysis rates. The resolved intermediates underwent hydrogenolysis and Boc-protection to deliver enantiopure N-Boc-morpholine-2-carboxylic acids in gram quantities [2] [8].
Chiral pool derivatization provides an alternative approach, where enantiopure amino alcohols serve as starting materials. Epichlorohydrin ring-opening with (S)-phenylglycinol followed by acid-mediated cyclization yields (S)-morpholine-2-carboxylic acid precursors with >99% ee. This method capitalizes on existing chirality while avoiding racemization risks during ring formation [5] [7]. Crystallization-induced diastereomeric resolution using chiral acids (e.g., (1R,3S)-camphoric acid) effectively purifies intermediates, enhancing enantiopurity to pharmacopeial standards (>99.5% ee) [8].
Table 1: Enzymatic Kinetic Resolution for Morpholine-2-carboxylic Acid Synthesis
Precursor | Enzyme | Resolution Efficiency | Product Enantiomer | ee (%) |
---|---|---|---|---|
n-Butyl 4-benzylmorpholine-2-carboxylate | CAL-B lipase | E > 200 | (S)-N-Boc derivative | >98 |
Ethyl morpholine-2-carboxylate | Pig liver esterase | E = 35 | (R)-free acid | 90 |
Morpholine-2-carboxamide | Amidase Pseudomonas | E = 48 | (S)-free acid | 92 |
Solid-phase peptide synthesis (SPPS) traditionally follows C-to-N elongation, but N-to-C direction strategies offer advantages for morpholine-incorporating peptides. The Letsinger-Kornet approach anchors amino components to chloroformate resins via amine linkage, enabling sequential carboxylic acid activation. Modern adaptations employ N-Fmoc-(S)-morpholine-2-carboxylic acid loaded onto trityl chloride resin (loading: 0.8 mmol/g), with chain elongation using fluoropyridyl ester activation. This method suppresses oxazolone-mediated epimerization (<2% racemization per cycle) while accommodating in situ Fmoc deprotection (piperidine/DMF) [6].
Conformationally constrained peptidomimetics benefit from morpholine-2-carboxylic acid insertion. Wang resin functionalized with Rink amide linker undergoes coupling with N-Boc-(S)-morpholine-2-carboxylic acid using HATU/DIPEA activation. Subsequent on-resin cyclization between the morpholine nitrogen and C-terminal carboxylic acid generates bicyclic scaffolds with restricted φ/ψ angles (e.g., 8-membered lactams). These constructs exhibit enhanced proteolytic stability versus linear peptides in pharmacokinetic assays [5].
Table 2: Solid-Phase Approaches for Morpholine-Containing Constructs
Strategy | Resin/Linker | Key Innovation | Racemization Risk | Application Scope |
---|---|---|---|---|
N-to-C SPPS | Chloroformate-popcorn | Thiopyridyl ester activation | Moderate (5-8%) | Short peptides (<8mer) |
C-to-N with morpholine | Trityl chloride | Fluoropyridyl esters | Low (<2%) | Linear peptidomimetics |
Cyclization scaffolds | Rink amide MBHA | On-resin lactamization | Negligible | Bicyclic inhibitors |
Morpholine’s inherent electronic properties challenge asymmetric catalysis due to nitrogen pyramidalization reducing enamine nucleophilicity. Innovative β-morpholine amino acid catalysts overcome this limitation through strategic steric encumbrance. Catalyst I (1 mol%), synthesized from (S)-valine and (R)-epichlorohydrin, facilitates Michael additions between aldehydes and nitroolefins with exceptional stereocontrol (99% yield, 98% ee, >20:1 dr). Computational analysis reveals a chair-like transition state where the morpholine oxygen coordinates with the carboxylic acid proton, positioning the Re-face for selective nitrostyrene approach [7].
Transition metal catalysis provides complementary approaches. Ru(II)-(S)-BINAP complexes catalyze asymmetric reductive amination between N-Boc-2-aminoethylglyoxal and α-keto acids, generating cis-disubstituted morpholine-2-carboxylic acids with 94% ee. The reaction proceeds via chelated imine intermediates where chiral induction occurs during hydride transfer. For trans-isomers, Pd(0)-catalyzed decarboxylative allylation of N-Boc-morpholine-2-carboxylic acid potassium salt with allyl carbonates delivers quaternary stereocenters (91% ee) [8] [9].
Table 3: Organocatalyst Performance in Morpholine-Mediated Asymmetric Synthesis
Catalyst Structure | Reaction Type | Catalyst Loading | Yield (%) | ee (%) | dr |
---|---|---|---|---|---|
β-Morpholine-I (S,S) | Aldehyde→nitrostyrene | 1 mol% | 99 | 98 | >20:1 |
β-Morpholine-II (R,R) | Aldol reaction | 5 mol% | 85 | 90 | 15:1 |
Morpholine-thiourea | Mannich addition | 10 mol% | 78 | 85 | 10:1 |
N-tert-Butoxycarbonyl (Boc) protection confers critical advantages for morpholine-2-carboxylic acid applications. The Boc group enhances solubility in organic solvents (logP reduction by 1.2 units versus free amine) while preventing lactamization during peptide coupling. (R)-N-Boc-morpholine-2-carboxylic acid (CAS 884512-77-0) serves as key intermediate in renin inhibitors, where its morpholine oxygen forms critical H-bonds with catalytic aspartates (Asp38/Asp226). Incorporating this chiral building block improves binding affinity (Ki = 0.4 nM) 80-fold versus piperazine analogs [9].
In peptidomimetic design, Boc-morpholine-2-carboxylic acid replaces dipeptide motifs by positioning hydrogen bond acceptors/donors equivalently to native structures. When substituted for Gly-Gly in enkephalin analogs, the morpholine derivative enhances metabolic stability (t½ plasma > 6h vs 0.5h) while maintaining μ-opioid receptor potency (IC50 = 8 nM). Prodrug applications leverage the carboxylic acid functionality for ester-based promoiety attachment. Fosaprepitant (anti-emetic prodrug) utilizes phosphoryl morpholine chemistry, where enzymatic cleavage regenerates the active principle aprepitant [3] [8].
Table 4: Boc-Morpholine-2-carboxylic Acid Derivatives in Therapeutic Applications
Derivative | Therapeutic Target | Structural Role | Key Advantage |
---|---|---|---|
(R)-4-Boc-morpholine-2-carboxylic acid | Renin inhibitors | Transition-state mimic | 80-fold affinity increase vs piperazine |
(S)-N-Boc-morpholine-2-carbonyl-L-phenylalanine | μ-Opioid agonists | Dipeptide surrogate (Gly-Gly) | Enhanced metabolic stability (12x) |
4-(Phosphonooxy)-N-Boc-morpholine-2-carboxylate | Aprepitant prodrug | Phosphate carrier | Improved aqueous solubility (50 mg/mL) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: